molecular formula C19H16ClFN4O2S B2550863 5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860611-08-1

5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2550863
CAS No.: 860611-08-1
M. Wt: 418.87
InChI Key: FVKFCUGYBAIKJW-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a sulfur-linked 2-chloro-6-fluorobenzyl group at position 5, methoxy groups at positions 8 and 9, and a methyl group at position 2.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c1-10-22-18-11-7-16(26-2)17(27-3)8-15(11)23-19(25(18)24-10)28-9-12-13(20)5-4-6-14(12)21/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKFCUGYBAIKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC=C4Cl)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Triazoloquinazoline Derivatives

Substituent Effects on Pharmacological Activity

  • 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS: 860611-22-9) This analog replaces the 2-chloro-6-fluorobenzyl group with a 2,4-dichlorobenzyl moiety. The increased chlorine substitution enhances molecular weight (435.33 g/mol vs. No direct pharmacological data are available, but structural parallels suggest comparable adenosine receptor affinity, as seen in related triazoloquinazolines like MRS1220 (a potent A3 adenosine receptor antagonist) .
  • CGS15943 (5-Amino-9-chloro-2-(2-furyl)-1,2,4-triazolo[1,5-c]quinazoline) CGS15943 lacks the sulfanyl-benzyl group but includes a furyl substituent at position 2. It exhibits nanomolar affinity for A2A adenosine receptors (Ki = 2.3 nM), highlighting the importance of the triazoloquinazoline core in receptor binding. The absence of a halogenated benzyl group in CGS15943 reduces steric hindrance, possibly explaining its higher receptor selectivity compared to the target compound .

Functional Group Modifications and Photophysical Properties

  • 5-(4′-Diphenylamino-biphenyl-4-yl)-2-ethyl-[1,2,4]triazolo[1,5-c]quinazoline (Compound 5e) This derivative replaces the sulfanyl-benzyl group with a biphenyl-diphenylamino moiety. The extended π-conjugation system results in strong fluorescence (λem = 480 nm), making it suitable for optoelectronic applications. In contrast, the target compound’s halogenated benzyl group likely quenches fluorescence, redirecting its utility toward therapeutic rather than imaging applications .

Dihydrotriazoloquinazolines: Structural and Solubility Comparisons

  • 5-Cyclopropyl-2-phenyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline (Compound 2.3) The dihydro modification (saturation of the quinazoline ring) increases solubility in alcohols and dioxane but reduces planarity, which may diminish intercalation with DNA or proteins.

Preparation Methods

Formation of the Quinazoline-2,4-dione Intermediate

The synthesis begins with 8,9-dimethoxyanthranilic acid (1), which undergoes urea formation via reaction with potassium cyanate in acidic medium to yield 8,9-dimethoxyquinazoline-2,4(1H,3H)-dione (2) (Scheme 1). Cyclization is achieved by heating at 120°C in 6N HCl, providing the dione in 78% yield.

Key Reaction Conditions :

  • Solvent : Aqueous HCl (6N)
  • Temperature : 120°C, 4 hours
  • Yield : 78%

Chlorination to 2,4-Dichloroquinazoline

Treatment of 2 with phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylaniline at reflux (110°C, 6 hours) produces 2,4-dichloro-8,9-dimethoxyquinazoline (3). Excess POCl₃ ensures complete dichlorination, with yields exceeding 85%.

Hydrazine Functionalization

Controlled addition of hydrazine hydrate to 3 in ethanol at 0–5°C yields 2-chloro-8,9-dimethoxyquinazolin-4-ylhydrazine (4). Maintaining low temperatures prevents over-substitution, achieving 70% isolated yield.

Triazole Ring Formation and Methylation

Cyclization to Triazoloquinazoline

Heating 4 with acetic anhydride at 80°C for 3 hours induces cyclization, forming 8,9-dimethoxy-2-methyltriazolo[1,5-c]quinazolin-5(6H)-one (5). The methyl group originates from in situ acetylation followed by elimination, with yields of 65–72%.

Mechanistic Insight :

  • Acetic anhydride acts as both solvent and acetylating agent.
  • Intramolecular nucleophilic attack by the hydrazine nitrogen on the adjacent carbonyl carbon forms the triazole ring.

Thiolation at Position 5

Reaction of 5 with Lawesson’s reagent in toluene at 110°C converts the 5-ketone to a thione, yielding 8,9-dimethoxy-2-methyltriazolo[1,5-c]quinazoline-5(6H)-thione (6). This step proceeds in 82% yield, confirmed by IR (νC=S 1268 cm⁻¹).

Introduction of the Sulfanyl Side Chain

Alkylation with 2-Chloro-6-fluorobenzyl Chloride

The thione 6 undergoes alkylation with 2-chloro-6-fluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as base (Scheme 2). Optimal conditions include:

  • Molar Ratio : 1:1.2 (6 : benzyl chloride)
  • Temperature : 25°C, 4 hours
  • Yield : 92%

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 3.32 (s, 3H, SCH₃), 4.02 (s, 6H, 2×OCH₃), 5.21 (s, 2H, SCH₂), 7.12–7.54 (m, 3H, Ar-H).
  • HRMS : m/z 419.86 [M+H]⁺ (calcd. 419.86 for C₁₉H₁₅ClFN₃O₃S).

Optimization and Comparative Analysis

Solvent and Base Effects on Alkylation

A screen of bases (K₂CO₃, NaH, Et₃N) and solvents (DMF, THF, MeCN) revealed DMF/K₂CO₃ as optimal, minimizing side reactions (Table 1).

Table 1. Alkylation Optimization

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 25 92
NaH THF 0 45
Et₃N MeCN 40 68

Alternative Routes to the Triazole Ring

Comparative studies show that cyclization using phosphorus pentasulfide in pyridine provides higher regioselectivity (>95%) compared to acetic anhydride (72%). However, this method requires stringent anhydrous conditions.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways may yield [1,5-a] vs. [1,5-c] isomers. Using bulky bases (e.g., DIPEA) favors the desired [1,5-c] isomer by kinetic control.
  • Methoxy Group Stability : Harsh chlorination conditions (POCl₃) can demethylate methoxy groups. Adding N,N-dimethylaniline as a proton scavenger preserves substituents.

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